1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride
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Overview
Description
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its anticancer properties and its potential use in the treatment of various cancers.
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
1008774-64-8 |
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Molecular Formula |
C14H18ClN3S |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C14H17N3S.ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;/h1-5,11,15H,6-10H2;1H |
InChI Key |
YSORTRTUYOZOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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